molecular formula C24H27FN2O2 B3848936 1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide

1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide

Cat. No. B3848936
M. Wt: 394.5 g/mol
InChI Key: SVCMJPBAHRVYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. CPP-115 has shown potential as a therapeutic agent for the treatment of several neurological disorders.

Mechanism of Action

1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide inhibits GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and reduced excitatory neurotransmission. This mechanism of action is similar to that of the commonly used antiepileptic drug, valproic acid.
Biochemical and Physiological Effects
1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain and to reduce glutamate levels, leading to increased inhibitory neurotransmission and reduced excitatory neurotransmission. 1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide has also been shown to modulate the activity of several other neurotransmitter systems, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide has several advantages as a research tool, including its potency and selectivity for GABA-AT, its ability to increase GABA levels in the brain, and its similarity to valproic acid. However, 1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide is not without limitations. It has poor solubility in water, which can complicate its use in certain experiments. Additionally, its effects on other neurotransmitter systems may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide. One area of interest is the use of 1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of more soluble analogs of 1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide for use in experiments. Finally, research on the long-term effects of 1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide on neurotransmitter systems and behavior is needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide has been studied extensively in preclinical models for the treatment of several neurological disorders, including epilepsy, addiction, and anxiety. In animal models of epilepsy, 1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain and reduce seizure activity. 1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

1-(cyclopentanecarbonyl)-N-[4-(3-fluorophenyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O2/c25-21-9-3-7-19(15-21)17-10-12-22(13-11-17)26-23(28)20-8-4-14-27(16-20)24(29)18-5-1-2-6-18/h3,7,9-13,15,18,20H,1-2,4-6,8,14,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCMJPBAHRVYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopentylcarbonyl)-N-(3'-fluoro-4-biphenylyl)-3-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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